molecular formula C12H16FN B1396343 3-(4-Fluorophenyl)azepane CAS No. 1333960-50-1

3-(4-Fluorophenyl)azepane

Cat. No.: B1396343
CAS No.: 1333960-50-1
M. Wt: 193.26 g/mol
InChI Key: QUVJBKWHZZDCQC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)azepane is a seven-membered heterocyclic compound featuring a fluorophenyl group attached to the azepane ring. Azepane derivatives are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)azepane typically involves the ring expansion of smaller cyclic compounds. One common method is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes under mild conditions . This reaction proceeds smoothly with a broad reaction scope and CO2 as the byproduct.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and photochemical methods are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azepinones.

    Reduction: Reduction reactions can convert azepinones back to azepanes.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Azepinones

    Reduction: Azepanes

    Substitution: Various substituted azepane derivatives

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the function of certain proteins and enzymes. This interaction can lead to various pharmacological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)azepane is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-(4-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVJBKWHZZDCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)azepane
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